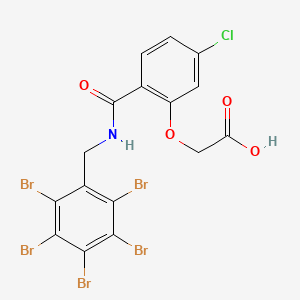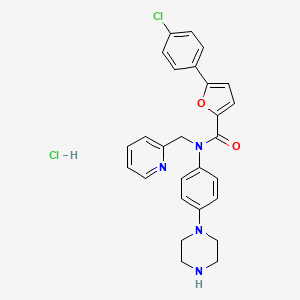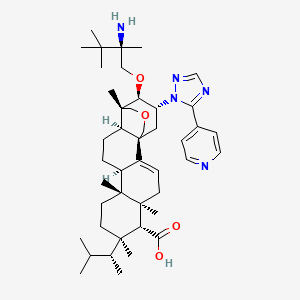
ML352
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML352 est un nouvel inhibiteur non compétitif du transporteur de choline présynaptique. Il a été identifié comme un inhibiteur à haute affinité et sélectif, ce qui en fait un outil puissant pour la manipulation de l'activité du transporteur de choline. Le transporteur de choline est crucial pour la synthèse de l'acétylcholine, un neurotransmetteur impliqué dans diverses fonctions physiologiques telles que le contrôle moteur, l'attention, l'apprentissage et la mémoire .
Applications De Recherche Scientifique
ML352 a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme outil pour étudier le transporteur de choline et son rôle dans la synthèse de l'acétylcholine.
Biologie : this compound est utilisé pour étudier les fonctions physiologiques de l'acétylcholine dans divers systèmes biologiques.
Médecine : Il a des applications thérapeutiques potentielles dans les maladies liées à la signalisation cholinergique, telles que la maladie d'Alzheimer, la maladie de Parkinson et la myasthénie grave.
Industrie : This compound peut être utilisé dans le développement d'agents d'imagerie cholinergique et de médicaments thérapeutiques .
Mécanisme d'action
This compound exerce ses effets en inhibant le transporteur de choline présynaptique de manière non compétitive. Cette inhibition réduit l'absorption de la choline, diminuant ainsi la synthèse de l'acétylcholine. Les cibles moléculaires du this compound comprennent le transporteur de choline, et il interagit avec le transporteur de manière allostérique, ce qui signifie qu'il se lie à un site autre que le site actif pour exercer son effet inhibiteur .
Mécanisme D'action
Target of Action
ML352 primarily targets the high-affinity choline transporter (CHT) . The CHT is the rate-limiting determinant of acetylcholine (ACh) synthesis . It plays a critical role in synaptic cholinergic signaling, which is involved in autonomic function, motor control, attention, learning, memory, and reward .
Mode of Action
This compound acts as a noncompetitive inhibitor of the presynaptic choline transporter . It inhibits choline uptake in intact cells and synaptosomes . Interestingly, this compound reduces the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .
Biochemical Pathways
The inhibition of the choline transporter by this compound affects the synthesis of acetylcholine , a key neurotransmitter . By limiting the availability of choline, this compound can potentially modulate cholinergic signaling pathways.
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound has limited in vitro metabolism and exhibits significant CNS penetration . These properties, along with features predicting rapid clearance, suggest that this compound could be effectively delivered to the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the manipulation of CHT . By inhibiting the choline transporter, this compound can modulate the synthesis of acetylcholine and thereby influence cholinergic signaling .
Analyse Biochimique
Biochemical Properties
ML352 plays a significant role in biochemical reactions by inhibiting the high-affinity choline transporter (CHT). This inhibition is noncompetitive, meaning that this compound binds to a site other than the active site on the transporter, altering its function without directly competing with choline. This compound has a high affinity for CHT, with a Ki value of 92 nM . At concentrations that fully antagonize CHT in transfected cells and nerve terminal preparations, this compound exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters, as well as many receptors and ion channels . This specificity makes this compound a valuable tool for studying the role of CHT in cholinergic signaling.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting CHT, this compound reduces choline uptake in intact cells and synaptosomes, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can impact cell signaling pathways, gene expression, and cellular metabolism. For example, decreased acetylcholine levels can affect neurotransmission, leading to changes in synaptic plasticity and cognitive function . Additionally, this compound’s inhibition of CHT can reduce the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its noncompetitive inhibition of the high-affinity choline transporter (CHT). This compound binds to an allosteric site on CHT, altering its conformation and reducing its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound does not inhibit acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT), nor does it affect dopamine, serotonin, or norepinephrine transporters . This specificity highlights this compound’s potential as a selective tool for studying cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies have shown that this compound has limited in vitro metabolism and significant central nervous system (CNS) penetration . These features predict rapid clearance of the compound. Additionally, this compound causes an increase in CHT surface expression in hCHT transfected cells . Over time, this increased surface expression may lead to compensatory changes in choline uptake and acetylcholine synthesis, potentially affecting long-term cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At concentrations that fully antagonize CHT, this compound exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters The specific dosage thresholds and potential toxic or adverse effects at high doses have not been extensively studied
Metabolic Pathways
This compound is involved in metabolic pathways related to choline and acetylcholine synthesis. By inhibiting the high-affinity choline transporter (CHT), this compound reduces choline uptake, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can affect various metabolic processes, including neurotransmission and synaptic plasticity. Additionally, pharmacokinetic studies have shown that this compound has limited in vitro metabolism, suggesting that it may be rapidly cleared from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, this compound alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound also exhibits significant central nervous system (CNS) penetration, suggesting that it can effectively reach target tissues in the brain .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, this compound alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound’s effects on CHT localization and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .
Méthodes De Préparation
La synthèse du ML352 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend la formation d'intermédiaires clés par le biais de diverses réactions chimiques, telles que la substitution nucléophile et la cyclisation. Le produit final est obtenu par des techniques de purification telles que la chromatographie sur colonne. Les méthodes de production industrielle du this compound impliqueraient probablement l'optimisation de ces voies de synthèse pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
ML352 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.
Substitution : this compound peut subir des réactions de substitution où des atomes ou groupes spécifiques sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. .
Comparaison Avec Des Composés Similaires
ML352 est unique par rapport aux autres inhibiteurs du transporteur de choline en raison de sa haute affinité et de sa sélectivité. Des composés similaires comprennent :
Hémicolinium-3 : Un autre inhibiteur du transporteur de choline, mais il a un mécanisme d'action différent et une sélectivité inférieure.
Vésamicol : Inhibe le transporteur vésiculaire de l'acétylcholine, affectant le stockage de l'acétylcholine plutôt que la synthèse.
Ladostigil : Un médicament multifonctionnel qui inhibe l'acétylcholinestérase et la monoamine oxydase, mais pas le transporteur de choline .
This compound se distingue par son inhibition spécifique du transporteur de choline sans affecter d'autres enzymes ou transporteurs associés, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLVOWHFRUAMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)


![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)



![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)



